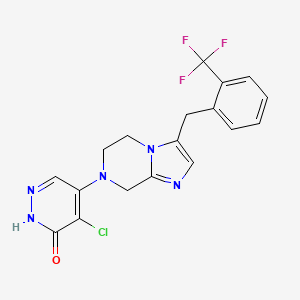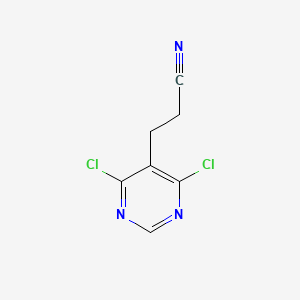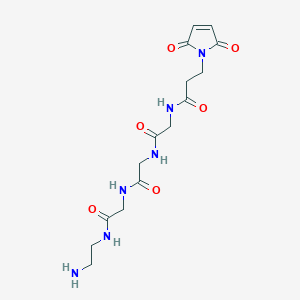
Mal-C2-Gly3-EDA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C2-Gly3-EDA involves the incorporation of a maleimide group into the linker structure. The maleimide group is known for its ability to form stable thioether bonds with thiol groups on antibodies, facilitating the conjugation process. The synthetic route typically involves the following steps:
Formation of the maleimide group: This is achieved through the reaction of maleic anhydride with an amine compound under controlled conditions.
Incorporation of the glycine units: Glycine units are introduced through peptide coupling reactions, often using reagents like carbodiimides.
Attachment of the ethylenediamine group: The final step involves the coupling of ethylenediamine to the glycine units, forming the complete this compound structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions
Mal-C2-Gly3-EDA undergoes several types of chemical reactions, including:
Conjugation reactions: The maleimide group reacts with thiol groups on antibodies to form stable thioether bonds.
Hydrolysis: Under certain conditions, the linker can be cleaved, releasing the drug payload
Common Reagents and Conditions
Conjugation reactions: Typically performed in aqueous buffers at neutral pH.
Hydrolysis: Can occur under acidic or basic conditions, depending on the specific linker design
Major Products Formed
Applications De Recherche Scientifique
Mal-C2-Gly3-EDA has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Facilitates the study of targeted therapies and their mechanisms of action.
Medicine: Integral in the development of new cancer treatments.
Industry: Used in the production of biopharmaceuticals and other therapeutic agents
Mécanisme D'action
Mal-C2-Gly3-EDA exerts its effects through the formation of stable thioether bonds with thiol groups on antibodies. This conjugation process allows for the targeted delivery of drug payloads to specific cells, enhancing the efficacy and reducing the side effects of the treatment. The cleavable nature of the linker ensures that the drug is released at the target site, maximizing its therapeutic potential .
Comparaison Avec Des Composés Similaires
Mal-C2-Gly3-EDA is unique due to its cleavable nature and the presence of a maleimide group. Similar compounds include:
Non-cleavable linkers: Such as those containing succinimidyl esters.
Acid-cleavable linkers: Designed to release the drug payload under acidic conditions.
Disulfide-cleavable linkers: Cleaved in the presence of reducing agents
Each of these linkers has its own advantages and limitations, but this compound stands out for its versatility and efficiency in forming stable conjugates with antibodies .
Propriétés
Formule moléculaire |
C15H22N6O6 |
|---|---|
Poids moléculaire |
382.37 g/mol |
Nom IUPAC |
N-[2-[[2-[[2-(2-aminoethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C15H22N6O6/c16-4-5-17-11(23)7-19-13(25)9-20-12(24)8-18-10(22)3-6-21-14(26)1-2-15(21)27/h1-2H,3-9,16H2,(H,17,23)(H,18,22)(H,19,25)(H,20,24) |
Clé InChI |
PWQRUNDIQJPUCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


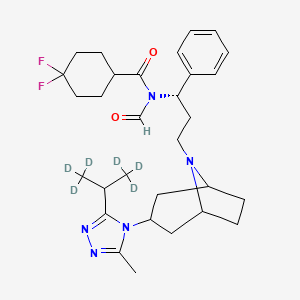
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
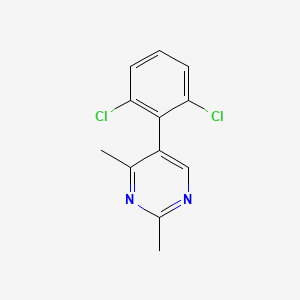
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
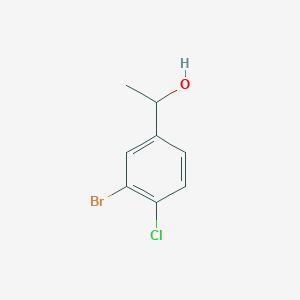
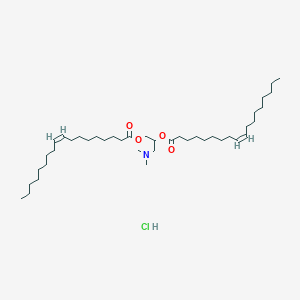
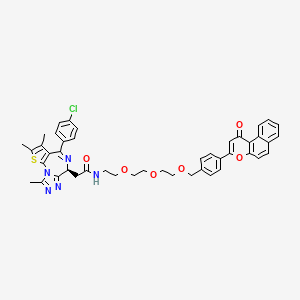
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
